
3-(2-(Quinolin-3-yl)vinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Quinolin-3-yl)vinyl)aniline is an organic compound that features a quinoline moiety attached to a vinyl group, which is further connected to an aniline group. This compound is part of the quinoline family, known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Quinolin-3-yl)vinyl)aniline typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis.
Vinylation: The quinoline derivative is then subjected to a vinylation reaction, where a vinyl group is introduced.
Aniline Introduction: Finally, the vinylated quinoline derivative is reacted with aniline under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Quinolin-3-yl)vinyl)aniline undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-(2-(Quinolin-3-yl)vinyl)aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, antimalarial, and anticancer agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its pharmacological activities.
Industrial Applications: It is explored for use in the synthesis of dyes, catalysts, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-(Quinolin-3-yl)vinyl)aniline involves its interaction with various molecular targets:
DNA Intercalation: The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: The compound can inhibit enzymes like topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells.
Receptor Binding: It may bind to specific receptors, modulating signaling pathways involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure but similar biological activities.
2-(Quinolin-3-yl)vinyl)aniline: A closely related compound with slight structural differences.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness
3-(2-(Quinolin-3-yl)vinyl)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
CAS No. |
1222-82-8 |
|---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
3-[(E)-2-quinolin-3-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-16-6-3-4-13(11-16)8-9-14-10-15-5-1-2-7-17(15)19-12-14/h1-12H,18H2/b9-8+ |
InChI Key |
KJLNWEDRJKTQMQ-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=C/C3=CC(=CC=C3)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CC3=CC(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


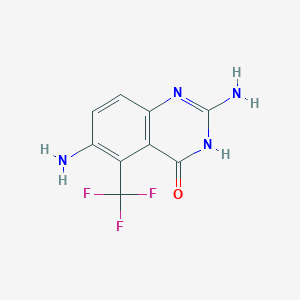
![Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B11868558.png)

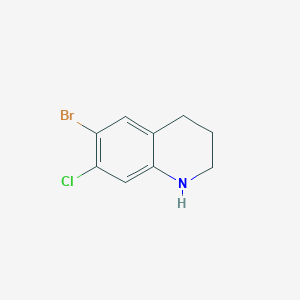
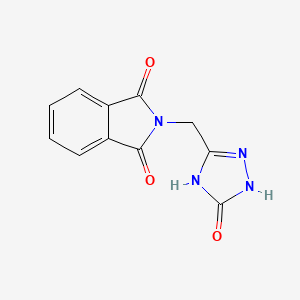

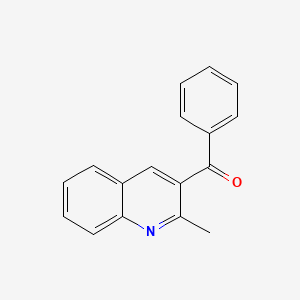

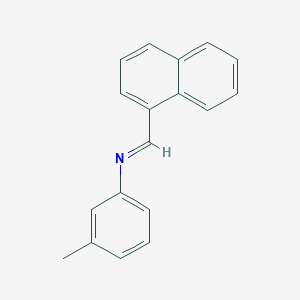
![Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B11868590.png)
![2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11868591.png)
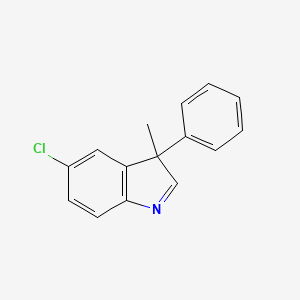

![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride](/img/structure/B11868619.png)
